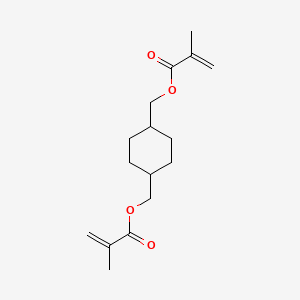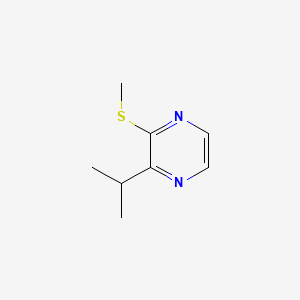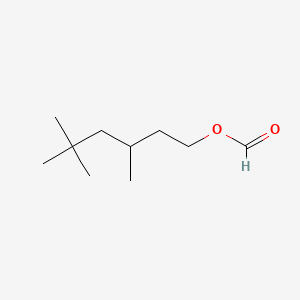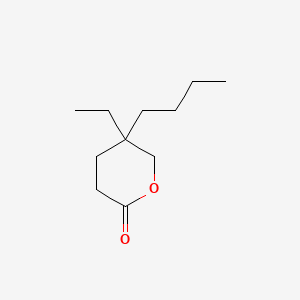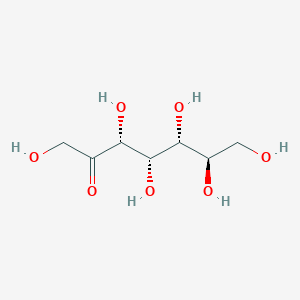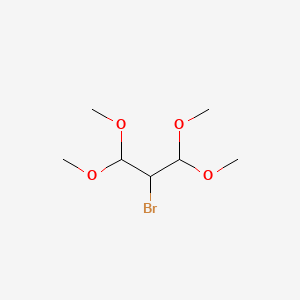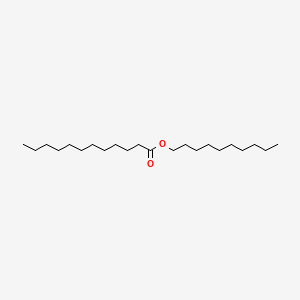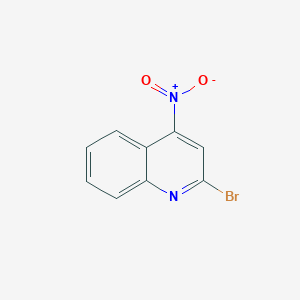
2-Bromo-4-nitroquinoline
Overview
Description
2-Bromo-4-nitroquinoline is a chemical compound with the molecular formula C9H5BrN2O2 . It is an important compound used in various fields of research and industry due to its unique physical and chemical properties.
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been a subject of interest in the field of organic and pharmaceutical chemistry . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been reported . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a bromine atom and a nitro group attached at the 2 and 4 positions, respectively . The average mass of the molecule is 253.052 Da .
Chemical Reactions Analysis
Quinoline and its derivatives, including this compound, have been involved in a variety of chemical reactions. These include reactions catalyzed by transition metals, reactions in ionic liquids, and reactions under ultrasound irradiation . The specific reactions that this compound undergoes would depend on the conditions and reagents present.
Physical And Chemical Properties Analysis
This compound has a molecular formula of C9H5BrN2O2 and an average mass of 253.052 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.
Scientific Research Applications
Synthesis of Inhibitors and Drug Intermediates
2-Bromo-4-nitroquinoline is a significant compound in the synthesis of various inhibitors and drug intermediates. For instance, it plays a crucial role in the synthesis of PI3K/mTOR inhibitors, which are important in cancer treatment. The compound serves as a key intermediate in synthesizing quinoline inhibitors, highlighting its importance in drug development and pharmaceutical research (Lei et al., 2015).
Generation of Quinoline Derivatives
The compound is utilized in generating various quinoline derivatives. These derivatives have potential applications in prodrug systems, where they are activated through bioreductive processes. Such applications are vital in developing more targeted and effective therapeutic strategies, especially in cancer treatment (Couch et al., 2008).
Anticancer Properties
This compound derivatives have shown promising results in anticancer research. For instance, certain substituted quinoline derivatives, like 6-Bromo-5-nitroquinoline, exhibit significant antiproliferative activity against cancer cell lines. This indicates the potential of these compounds in the development of new anticancer drugs (Köprülü et al., 2018).
Use in Chemoprevention Studies
This compound derivatives also find applications in chemoprevention studies. They are used to investigate the effects of various compounds in preventing carcinogenesis. For instance, studies have been conducted to evaluate the inhibitory effects of certain flavonoids on oral carcinogenesis initiated with 4-nitroquinoline derivatives, demonstrating their utility in cancer prevention research (Makita et al., 1996).
Mutagenesis and Carcinogenesis Studies
This compound is used in mutagenesis and carcinogenesis studies. Its derivatives, such as 4-nitroquinoline 1-oxide, are potent mutagens and carcinogens used to study DNA damage and repair mechanisms. These studies are crucial in understanding the genetic basis of cancer and developing strategies for cancer prevention and treatment (Downes et al., 2014).
Safety and Hazards
Future Directions
Quinoline and its derivatives, including 2-Bromo-4-nitroquinoline, continue to be a subject of interest in the field of medicinal chemistry . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .
Mechanism of Action
Target of Action
2-Bromo-4-nitroquinoline is a derivative of quinoline, a heterocyclic compound that plays a significant role in medicinal chemistry . Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . .
Mode of Action
Quinoline derivatives are known to undergo various chemical reactions, including nucleophilic and electrophilic substitution . A study has shown that brominated nitroquinoline derivatives can be converted into useful cyclic amines via a nucleophilic substitution (SNAr) reaction .
Biochemical Pathways
strain NyZ375 has shown that a two-component monooxygenase initiates a novel 2-bromo-4-nitrophenol catabolic pathway . This pathway is distinct from those of all identified 2-chloro-4-nitrophenol utilizers .
Result of Action
Quinoline and its derivatives have shown substantial biological activities .
Action Environment
The action environment of this compound can be influenced by various factors. For instance, the safety data sheet for this compound suggests avoiding dust formation and ensuring adequate ventilation . These precautions indicate that the compound’s action, efficacy, and stability might be influenced by environmental conditions such as air quality and ventilation.
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives can undergo nucleophilic and electrophilic substitution reactions . This suggests that 2-Bromo-4-nitroquinoline may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Related compounds such as 4-nitroquinoline N-oxide have been shown to induce cell death and cause immunosuppression during oral carcinogenesis . It is possible that this compound may have similar effects on cell function, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. It is known that the clastogenicity of 4-NQO, a related compound, is cell-type dependent and linked to cytotoxicity, length of exposure, and p53 proficiency .
Properties
IUPAC Name |
2-bromo-4-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-9-5-8(12(13)14)6-3-1-2-4-7(6)11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEYIWTXAADTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342382 | |
| Record name | 2-Bromo-4-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20146-63-8 | |
| Record name | 2-Bromo-4-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

